molecular formula C13H16FNO5 B6231615 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid CAS No. 2248349-08-6

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid

Cat. No. B6231615
CAS RN: 2248349-08-6
M. Wt: 285.3
InChI Key:
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Description

“4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid” is a chemical compound . It has a molecular weight of 345.4 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) .


Chemical Reactions Analysis

The compound is involved in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .


Physical And Chemical Properties Analysis

The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 345.4 .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid' involves the protection of the amine group, followed by the introduction of the fluoro and methoxy substituents, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl chloroformate", "potassium fluoride", "iodomethane", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 4-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide to yield 4-{[(tert-butoxy)carbonyl]amino}benzoic acid.", "Step 2: Introduction of the fluoro substituent by reacting 4-{[(tert-butoxy)carbonyl]amino}benzoic acid with potassium fluoride and iodomethane in acetic acid to yield 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid.", "Step 3: Introduction of the methoxy substituent by reacting 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid with sodium methoxide in methanol to yield 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid.", "Step 4: Deprotection of the amine group by reacting 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid with a strong acid such as hydrochloric acid to yield the target compound '4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid'." ] }

CAS RN

2248349-08-6

Product Name

4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid

Molecular Formula

C13H16FNO5

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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